molecular formula C16H14ClN5O2 B2396878 N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1421482-46-3

N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2396878
CAS No.: 1421482-46-3
M. Wt: 343.77
InChI Key: WVUKXUKNWMQZFZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical pharmaceutical research. This acetamide derivative features a pyrimidine core substituted with a methyl group and a 1H-pyrazole moiety, linked via an ether and acetamide bridge to a 2-chlorophenyl group. This specific molecular architecture is characteristic of compounds explored for their potential to interact with various biological targets . Pyrimidine derivatives are a prominent class of heterocyclic compounds in drug discovery, well-known for their wide range of pharmacological activities . The structural motif of a chlorophenylacetamide has been investigated in related compounds for its anticonvulsant properties, suggesting potential applications in neurological research . Furthermore, the pyrimidine-pyrazole scaffold is recognized as a versatile framework in the design of bioactive molecules, often serving as a key pharmacophore . As a chemical tool, this compound provides researchers with a valuable building block for structure-activity relationship (SAR) studies and the synthesis of more complex chemical libraries . It is intended for use in biochemical screening, hit-to-lead optimization, and mechanistic studies in a controlled laboratory environment. This product is strictly for non-human research applications and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-11-19-14(22-8-4-7-18-22)9-16(20-11)24-10-15(23)21-13-6-3-2-5-12(13)17/h2-9H,10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUKXUKNWMQZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CC=CC=C2Cl)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment Synthesis: 2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-ol

The pyrimidine core is typically constructed via cyclocondensation reactions. A validated method involves the reaction of 1H-pyrazole-1-carboxamidine with β-keto esters under acidic conditions. For instance, ethyl acetoacetate reacts with 1H-pyrazole-1-carboxamidine hydrochloride in ethanol at reflux (78°C) to yield 4-hydroxy-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. Alternative routes employ Suzuki-Miyaura coupling for late-stage introduction of the pyrazole group. Using 4-chloro-2-methyl-6-iodopyrimidine and 1H-pyrazole-1-boronic acid pinacol ester in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 85°C achieves 78% yield.

2-Chlorophenylacetamide Preparation

Synthesis of the acetamide fragment proceeds via amide coupling between 2-chlorophenylamine and chloroacetic acid derivatives. A preferred protocol utilizes 2-chloroacetanilide formation through Schotten-Baumann conditions: 2-chlorophenylamine reacts with chloroacetyl chloride (1.2 eq) in dichloromethane with triethylamine (2 eq) as base at 0–5°C, yielding 89% product.

Etherification Strategies for Fragment Coupling

The critical ether bond formation between the pyrimidine core and acetamide side chain presents synthetic challenges due to steric hindrance and competing side reactions. Three principal methodologies have been explored:

Nucleophilic Aromatic Substitution (SNAr)

Activation of the pyrimidine C4 hydroxyl group as a leaving group (e.g., via conversion to triflate) enables displacement by the acetamide alkoxide. Treatment of 4-hydroxy-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine with triflic anhydride (1.5 eq) in anhydrous THF at −78°C generates the triflate intermediate, which reacts with sodium salt of N-(2-chlorophenyl)-2-hydroxyacetamide in DMF at 60°C (12 h) to afford the target compound in 62% yield.

Mitsunobu Reaction

This method circumvents pre-activation steps by directly coupling the pyrimidine alcohol with 2-hydroxy-N-(2-chlorophenyl)acetamide. Using diethyl azodicarboxylate (DEAD, 1.2 eq) and triphenylphosphine (1.5 eq) in THF at 0°C→RT (24 h), the reaction achieves 71% yield with excellent regioselectivity.

Ullmann-Type Coupling

Copper-catalyzed coupling under microwave irradiation enhances reaction efficiency. A mixture of 4-hydroxy-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, 2-bromo-N-(2-chlorophenyl)acetamide, CuI (10 mol%), and K₂CO₃ in DMSO at 150°C (30 min microwave) delivers 68% yield.

Optimization Studies and Yield Comparison

Method Conditions Yield (%) Purity (HPLC) Key Advantage
SNAr DMF, 60°C, 12 h 62 98.2 Scalability
Mitsunobu THF, DEAD/PPh₃, 24 h 71 97.8 No pre-activation
Ullmann CuI/DMSO, MW 150°C, 30 min 68 96.5 Rapid synthesis

The Mitsunobu protocol provides superior yields but requires stoichiometric phosphine reagents, complicating purification. SNAr offers better scalability for industrial applications despite moderate yields.

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrazole-H), 8.35 (s, 1H, pyrimidine-H), 7.54–7.48 (m, 4H, Ar-H), 4.82 (s, 2H, OCH₂CO), 2.45 (s, 3H, CH₃), 2.12 (s, 1H, NH).
HRMS (ESI+) : m/z calcd for C₁₆H₁₄ClN₅O₂ [M+H]⁺: 368.0809; found: 368.0813.

Purity analysis via reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 6.78 min, confirming >98% chemical purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide exhibit anticancer properties. For instance, research has shown that pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. The structure–activity relationship (SAR) of these compounds suggests that modifications in the substituents can enhance their potency against various cancer cell lines .

Inhibition of Enzymatic Activity

This compound has been identified as a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Inhibiting this enzyme can lead to decreased levels of N-acylethanolamines, which are implicated in various physiological processes, including pain perception and mood regulation .

Neurological Disorders

Given its ability to modulate lipid signaling pathways, this compound is being explored for potential therapeutic applications in neurological disorders such as anxiety and depression. By influencing the levels of endocannabinoids, it may help in alleviating symptoms associated with these conditions .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory effects by interfering with signaling pathways that lead to inflammation. This suggests that this compound could be beneficial in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrimidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the importance of structural modifications to enhance efficacy .

Case Study 2: Neurological Impact

Another research effort focused on the neurological impact of NAPE-PLD inhibitors, including this compound. The findings suggested that administration led to reduced anxiety-like behavior in animal models, supporting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

  • Structural Differences: Phenyl Substituent: Epirimil has a 3,4-dimethoxyphenyl group (electron-donating methoxy groups) vs. the electron-withdrawing 2-chlorophenyl in the target compound. This difference may alter electronic properties and receptor affinity. Linkage: Epirimil uses a thioether (-S-) bridge instead of an ether (-O-), which increases lipophilicity and may affect metabolic stability . Pyrimidine Substitution: Epirimil’s pyridine substituent (aromatic, planar) vs. pyrazole (H-bond donor/acceptors) could lead to divergent binding modes in anticonvulsant targets.
  • Functional Implications :
    • Epirimil demonstrated anticonvulsant activity in silico and in vivo studies, suggesting that the target compound’s pyrazole group might enhance selectivity for similar neurological targets .

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

  • Structural Differences: Dual pyrazole substitutions on both pyrimidine rings, compared to the target compound’s single pyrazole.
  • Functional Implications: No direct activity data are available, but the additional pyrazole could enhance interactions with enzymes requiring multiple H-bonding sites (e.g., kinases) .

N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide

  • A 4-methylphenylsulfonyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s pyrazole.
  • Functional Implications :
    • The sulfonyl group may improve solubility but could reduce blood-brain barrier penetration compared to the target compound’s lipophilic chloro-phenyl .

Comparative Analysis Table

Compound Name Key Substituents Linkage Type Biological Implications Reference
N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide 2-chlorophenyl, pyrazole, methyl Ether (-O-) Enhanced H-bonding; moderate lipophilicity
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) 3,4-dimethoxyphenyl, pyridine, methyl Thioether (-S-) Anticonvulsant activity; higher metabolic stability
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide Dual pyrazole, methyl Ether (-O-) Potential kinase inhibition; rigid structure
N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide 2-chlorophenyl, sulfonyl, thioether Thioether (-S-) High polarity; possible sulfonation metabolism

Research Findings and Hypotheses

  • Target Compound vs. Epirimil : The chloro-phenyl group may confer better CNS penetration than Epirimil’s dimethoxyphenyl, but the lack of a thioether could reduce metabolic resistance. Molecular docking studies are needed to compare binding affinities for neurological targets .
  • Role of Pyrazole : Pyrazole’s H-bonding capacity may improve selectivity for enzymes like COX-2 or GABA receptors compared to pyridine or sulfonyl groups .
  • Synthetic Accessibility : The ether linkage in the target compound may simplify synthesis compared to thioether-containing analogs, which often require harsh reagents .

Biological Activity

N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
  • Pyrazolyl-pyrimidinyl moiety : Known for its role in various biological activities, particularly as an anticancer agent.
  • Acetamide functional group : Often associated with improved solubility and bioavailability.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Binding : It can interact with various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis or cell cycle arrest.
  • Modulation of Biological Pathways : By influencing key pathways, it may reduce tumor growth or inflammatory responses.

Biological Activity Data

Recent studies have reported various biological activities associated with similar pyrazole derivatives. Below is a summary table highlighting relevant findings:

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF7 (Breast Cancer)TBDEnzyme Inhibition
Pyrazole Derivative 1A549 (Lung Cancer)26Apoptosis Induction
Pyrazole Derivative 2NCI-H460 (Lung Cancer)0.39Autophagy Induction
Pyrazole Derivative 3Hep-2 (Laryngeal Cancer)3.25Cytotoxicity

Case Studies

  • Anti-Cancer Activity : A study by Wei et al. highlighted the efficacy of pyrazole derivatives against A549 lung cancer cells, reporting an IC50 value of 26 µM for one derivative, indicating significant cytotoxicity . This suggests that this compound may exhibit similar properties due to its structural similarities.
  • Inflammatory Response Modulation : Research on related compounds indicates potential anti-inflammatory effects, which could be attributed to the inhibition of pro-inflammatory cytokines through receptor modulation . This aligns with findings in pyrazole biomolecules that demonstrate reduced inflammation in various models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, and coupling. Key steps include:

  • Pyrimidine Core Formation : Reacting 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide linker .
  • Amide Coupling : Attaching the 2-chlorophenyl group via acylation using coupling agents like EDCI/HOBt in anhydrous THF at 0–25°C .
  • Optimization : Control reaction temperature (40–60°C for pyrimidine activation), use inert atmospheres (N₂/Ar), and employ HPLC to monitor intermediate purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrimidine C-H vs. pyrazole protons). For example, the pyrimidine C4-OCH₂CO group appears at δ 4.2–4.5 ppm .
  • HRMS : Confirm molecular weight (exact mass: ~432.14 g/mol) and detect impurities via isotopic patterns .
  • X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL for refinement, focusing on the pyrazole-pyrimidine dihedral angle to confirm spatial orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

  • Methodological Answer :

  • Mechanistic Studies : Perform competitive binding assays (SPR/ITC) to validate target engagement. For example, if kinase inhibition is observed in vitro but not in cells, assess membrane permeability via PAMPA assays .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Dose-Response Refinement : Apply Hill slope analysis to distinguish allosteric vs. orthosteric modulation. A slope >1 suggests cooperative binding .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s pyrimidine-pyrazole scaffold?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents:
PositionModificationBiological ImpactReference
Pyrimidine C2Replace methyl with ethylIncreased lipophilicity (logP +0.3)
Pyrazole N1Substitute with CF₃Enhanced metabolic stability (t₁/₂ +2h)
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinase ATP pockets). Validate with MD simulations to assess stability over 100 ns .

Q. How should crystallographic data be analyzed when structural refinements (e.g., SHELXL) yield ambiguous thermal parameters for the acetamide linker?

  • Methodological Answer :

  • Refinement Protocols : Apply restraints to the acetamide torsion angles using SHELXL’s DFIX and DANG commands. Compare R-factor convergence with/without restraints .
  • Twinned Data : For crystals with pseudo-merohedral twinning, use TWINLAW to identify twin domains and refine with BASF parameter .
  • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to ensure bond lengths (C-O: ~1.36 Å) match experimental values .

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